

Spectroscopic Profile of 1,1,3-Tribromoacetone: A Technical Guide

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Compound of Interest

Compound Name: 1,1,3-Tribromoacetone

Cat. No.: B1347163

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,1,3-Tribromoacetone** (CAS No. 3475-39-6), a halogenated ketone with the molecular formula $C_3H_3Br_3O$. This compound is a relevant intermediate in organic synthesis. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,1,3-Tribromoacetone** based on available information and expected values derived from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.5	s	2H	CH_2Br
~6.5	s	1H	$CHBr_2$

Note: Predicted values are based on the analysis of similar halogenated ketones. Actual experimental values may vary based on solvent and instrument parameters.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~30-50	Brominated Carbons
~200	Carbonyl Carbon (C=O)[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

Wavenumber (cm^{-1})	Intensity	Assignment
~1730	Strong	C=O (carbonyl) stretch
~1250	Medium	C-C stretch
~600-700	Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Ion	Notes
292, 294, 296, 298	$[\text{M}]^+$	Molecular ion peak cluster, characteristic isotopic pattern for three bromine atoms. The peak at m/z 294 is a significant ion in the cluster.[1][2]
Varies	$[\text{M}-\text{Br}]^+$, etc.	Fragmentation pattern indicates the loss of bromine atoms.[1][2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **1,1,3-Tribromoacetone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **1,1,3-Tribromoacetone**.

Materials and Equipment:

- **1,1,3-Tribromoacetone** sample
- Deuterated chloroform (CDCl_3)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **1,1,3-Tribromoacetone** in approximately 0.6-0.7 mL of CDCl_3 containing 0.03% TMS in a clean, dry NMR tube.
- **Instrument Setup:**
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune the probe for both ^1H and ^{13}C frequencies.
- **^1H NMR Acquisition:**

- Acquire the spectrum using a standard pulse sequence.
- Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
- Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for ¹H and ¹³C).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1,1,3-Tribromoacetone**.

Materials and Equipment:

- **1,1,3-Tribromoacetone** sample
- Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
- Sample Application: Place a small amount of the **1,1,3-Tribromoacetone** sample directly onto the ATR crystal.
- Spectrum Acquisition:
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Identify and label the major absorption bands.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1,1,3-Tribromoacetone**.

Materials and Equipment:

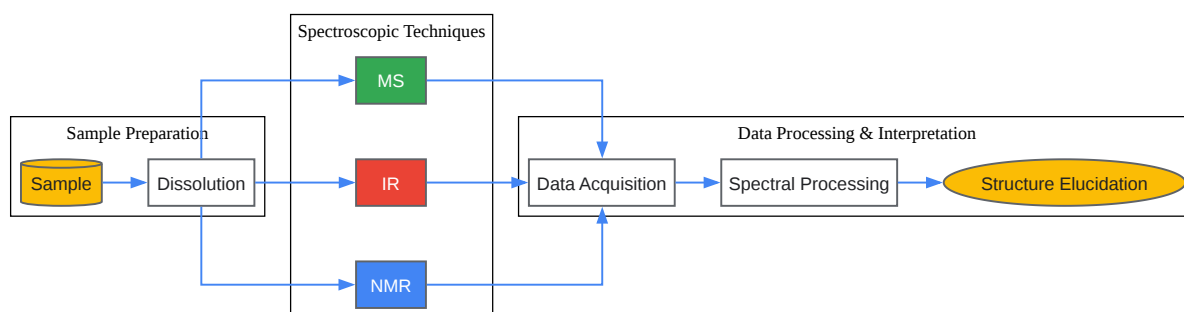
- **1,1,3-Tribromoacetone** sample
- Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source
- Helium as the carrier gas
- Suitable solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

- Sample Preparation: Prepare a dilute solution of **1,1,3-Tribromoacetone** in a volatile organic solvent.
- GC-MS Setup:
 - Set the GC oven temperature program to ensure good separation and peak shape.
 - Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).
 - Set the MS to operate in EI mode, typically at 70 eV.
 - Set the mass range to be scanned (e.g., m/z 40-400).
- Injection and Analysis:
 - Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
 - The compound will be separated on the GC column and subsequently introduced into the MS.
- Data Analysis:
 - Identify the peak corresponding to **1,1,3-Tribromoacetone** in the total ion chromatogram (TIC).
 - Examine the mass spectrum associated with this peak.
 - Identify the molecular ion peak and major fragment ions.
 - Analyze the isotopic pattern of the molecular ion to confirm the presence of three bromine atoms.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,1,3-Tribromoacetone**.



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